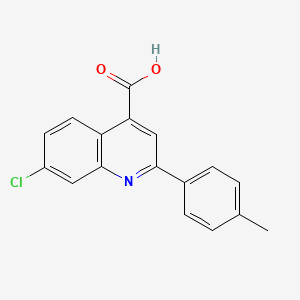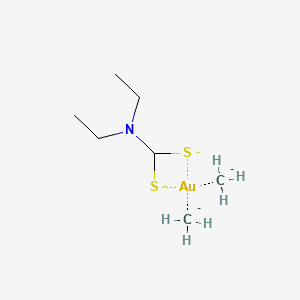
(N,N-Diethyldithiocarbamato)dimethyl gold(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(N,N-Diethyldithiocarbamato)dimethyl gold(III) is an organometallic compound that contains gold in its +3 oxidation stateIt is a yellow crystalline solid that is stable at room temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (N,N-Diethyldithiocarbamato)dimethyl gold(III) typically involves the reaction of chloroauric acid with sodium diethyldithiocarbamate. The reaction proceeds as follows:
- Dissolve chloroauric acid in water to generate Au(III) ions.
- Add sodium diethyldithiocarbamate to the solution, which reacts with the Au(III) ions to form the desired complex .
Industrial Production Methods
In industrial settings, the production of (N,N-Diethyldithiocarbamato)dimethyl gold(III) may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
(N,N-Diethyldithiocarbamato)dimethyl gold(III) undergoes various chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form elemental gold and other by-products.
Substitution Reactions: It can undergo ligand exchange reactions with other ligands, leading to the formation of new gold complexes.
Common Reagents and Conditions
Thermal Decomposition: This reaction typically requires high temperatures and an inert atmosphere to prevent oxidation.
Substitution Reactions: These reactions often involve the use of other ligands and may require specific solvents and temperatures to proceed efficiently.
Major Products Formed
Thermal Decomposition: Elemental gold and various organic by-products.
Substitution Reactions: New gold complexes with different ligands.
科学的研究の応用
(N,N-Diethyldithiocarbamato)dimethyl gold(III) has several applications in scientific research:
作用機序
The mechanism by which (N,N-Diethyldithiocarbamato)dimethyl gold(III) exerts its effects involves the interaction of the gold center with various molecular targets. The gold center can coordinate with different ligands, leading to the formation of new complexes. These interactions can affect various biochemical pathways and processes .
類似化合物との比較
Similar Compounds
Dimethylgold(III) Diethyldithiocarbamate: Another gold(III) complex with similar properties.
Gold(III) Di-isopropyldithiocarbamate: Used in similar applications, such as thin film deposition.
Gold(III) Methylsarcosinedithiocarbamate: Known for its potential therapeutic applications.
Uniqueness
(N,N-Diethyldithiocarbamato)dimethyl gold(III) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its stability and ability to form various complexes make it a valuable compound in both research and industrial applications .
特性
分子式 |
C7H17AuNS2-4 |
|---|---|
分子量 |
376.3 g/mol |
IUPAC名 |
carbanide;diethylaminomethanedithiolate;gold |
InChI |
InChI=1S/C5H13NS2.2CH3.Au/c1-3-6(4-2)5(7)8;;;/h5,7-8H,3-4H2,1-2H3;2*1H3;/q;2*-1;/p-2 |
InChIキー |
VITAMKGJVSTWRT-UHFFFAOYSA-L |
正規SMILES |
[CH3-].[CH3-].CCN(CC)C([S-])[S-].[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2',6'-bis(dimethylamino)-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) [Palladacycle Gen. 4]](/img/structure/B14094024.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14094025.png)

![2-(1,3-benzothiazol-2-yl)-5-benzyl-4-hydroxy-6-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14094032.png)
![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]-sulfonium trifluoromethanesulfonate](/img/structure/B14094033.png)
![1-(4-Bromophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094040.png)
![7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline](/img/structure/B14094052.png)
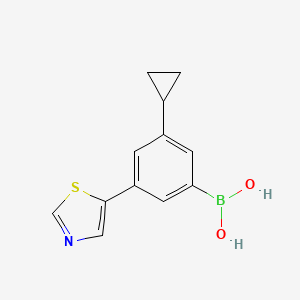
![[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B14094061.png)
![3-[(4-Methoxybenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14094069.png)
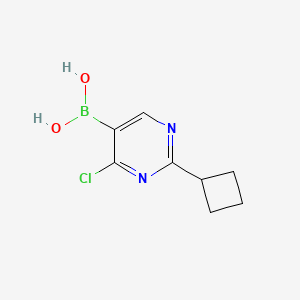
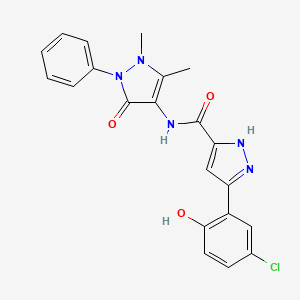
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094082.png)
